Pemetrexed Monomethyl Ester 2 is classified as a folate analog and is categorized under the broader class of antimetabolites. It is synthesized from pemetrexed through specific chemical modifications that enhance its pharmacological properties. The compound's structure allows it to mimic natural substrates in folate-dependent pathways, making it effective in targeting cancer cells.
The synthesis of Pemetrexed Monomethyl Ester 2 involves several steps that modify the parent compound, pemetrexed. The general approach includes:
This synthesis pathway ensures high yield and purity, critical for therapeutic applications .
Pemetrexed Monomethyl Ester 2 has a complex molecular structure characterized by a pyrrolopyrimidine nucleus. The molecular formula can be represented as , with a molecular weight of approximately 427.41 g/mol.
Pemetrexed Monomethyl Ester 2 participates in several chemical reactions that are pivotal for its function:
These reactions underscore the compound's mechanism of action as an antineoplastic agent .
The mechanism of action for Pemetrexed Monomethyl Ester 2 involves several key processes:
These actions culminate in disrupted DNA synthesis and cell division, particularly affecting rapidly dividing cancer cells .
Pemetrexed Monomethyl Ester 2 exhibits several notable physical and chemical properties:
The compound's solubility profile is particularly important for its formulation into injectable forms used in clinical settings .
Pemetrexed Monomethyl Ester 2 is primarily utilized as an antineoplastic agent in cancer therapy. Its applications include:
The ongoing research into Pemetrexed Monomethyl Ester 2 continues to explore its efficacy across various cancer types, enhancing our understanding of its therapeutic potential .
The retrosynthetic deconstruction of Pemetrexed Monomethyl Ester 2 (CAS 1265908-60-8) reveals three primary building blocks: (1) the 4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid moiety, (2) the L-glutamic acid derivative, and (3) the monomethyl ester functionality. The disconnection strategy follows a convergent approach where the pyrrolopyrimidine-bearing benzoic acid and the glutamic acid side chain are coupled via amide bond formation, followed by selective esterification [2] [9]. This analysis prioritizes the preservation of stereochemical integrity at the glutamic acid chiral center (S-configuration) and regioselective mono-esterification of the distal carboxylic acid group. The final disconnection step identifies diethyl L-glutamate and the pemetrexed core acid as advanced intermediates, allowing parallel synthesis of both fragments before coupling [3] [10].
Table 1: Retrosynthetic Disconnections for Pemetrexed Monomethyl Ester 2
Target Fragment | Precursor | Disconnection Type | Key Consideration |
---|---|---|---|
Amide bond | 4-[2-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid + L-glutamic acid 5-methyl ester | Amide cleavage | Racemization risk during coupling |
Monomethyl ester | Pemetrexed diacid | Esterification | Chemoselectivity for distal carboxylate |
Pyrrolopyrimidine | 2,4-diamino-6-hydroxypyrimidine + halogenated carbonyl | Heterocyclic synthesis | Regiocontrol in ring formation |
The synthesis of Pemetrexed Monomethyl Ester 2 relies on three high-purity intermediates:
Table 2: Critical Intermediates and Their Specifications
Intermediate | CAS Number | Role | Purity Requirement | Isolation Form |
---|---|---|---|---|
Diethyl L-glutamate | Not specified | Chiral template | ≥99.5% ee | Free base |
Acid 2 | 144051-68-3 | Benzoyl donor | ≥99.0% (HPLC) | Crystalline solid |
Compound 5a | Not specified | Coupled precursor | ≤0.5% N-methyl impurity | p-Toluenesulfonate salt |
Pemetrexed diacid | 137281-39-1 | Monoester precursor | ≤0.3% dimer impurity | Amorphous solid |
The p-toluenesulfonate salt (5a) is pivotal for impurity control, as crystallization reduces N-methyl impurity 6 to <0.1%—a critical specification given its pharmacological activity [2] [8].
Amide bond formation between acid 2 and diethyl L-glutamate (4) demands coupling agents that minimize racemization and avoid N-methylation side reactions:
Table 3: Coupling Agent Performance Comparison
Coupling System | Reaction Temp (°C) | Yield (%) | Racemization (%) | Key Byproduct |
---|---|---|---|---|
CDMT / NMM | 0-5 | 85-88 | <1 | N-methyl impurity (≤0.5%) |
DCC / HOBt | 20-25 | 90-92 | 1-3 | Dicyclohexylurea |
EDCI / HOAt | 10-15 | 88-90 | <2 | Soluble urea derivatives |
Optimized protocols use CDMT at stoichiometric ratios of 1.05:1 (CDMT:acid) in DMF with rigorous temperature control to suppress N-methylation while maintaining enantiopurity [2] [4].
Mono-esterification of pemetrexed diacid presents regioselectivity challenges due to steric similarity of carboxyl groups. Two industrial methods dominate:
Notably, both methods avoid dimethyl ester formation (<0.3% by HPLC) through controlled reagent addition and sub-ambient reaction temperatures [5] [8].
Table 4: Esterification Methods for γ-Selective Monoester Formation
Method | Reagents/Conditions | γ-Ester Selectivity | Key Impurity | Yield |
---|---|---|---|---|
Acid chloride | SOCl₂, DMF, CH₃CN, -10°C; then MeOH | 85-90% | Diacid (5-8%) | 78% |
Sodium salt | NaHCO₃ (1 eq), H₂O/MeOH; then p-TsOH, reflux | >95% | Dimethyl ester (<0.3%) | 82% |
Enzymatic | Lipase B, vinyl methyl ester, 30°C | 99% (theoretical) | None detected | <50% (incomplete) |
Synthesis of the 5-(2-aryl ethyl)pyrrolo[2,3-d]pyrimidine core employs divergent strategies with distinct impurity profiles:
Reductive amination between 4-(2-oxoethyl)benzoate and 2,4-diamino-6-hydroxypyrimidine represents an emerging alternative, achieving 92% yield with NaBH₃CN in methanol/acetic acid. However, this method requires chiral resolution if asymmetric induction is incomplete [9].
Table 5: Strategic Comparison for Side Chain Installation
Strategy | Reaction Sequence | Impurities Generated | Overall Yield | Stereochemical Outcome |
---|---|---|---|---|
Homologation | Wittig → Hydrogenation → Hydrolysis | Triphenylphosphine oxide, over-reduced product | 65% (3 steps) | Achiral product |
Direct alkylation | SN₂ displacement → Hydrolysis | Bis-alkylated adduct (≤15%), dehalogenated pyrrolopyrimidine | 72% (2 steps) | Racemization at C5 possible |
Reductive amination | Imine formation → Reduction | Unreduced aldehyde, dimer | 82% | Requires chiral control |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1